

NVP-BSK805 off-target effects in kinase assays

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Compound of Interest		
Compound Name:	NVP-BSK805	
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NVP-BSK805 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the kinase inhibitor **NVP-BSK805**. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research and interpretation of experimental results.

Summary of NVP-BSK805 Kinase Selectivity

NVP-BSK805 is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] It demonstrates significant selectivity for JAK2 over other members of the JAK family and a broader panel of kinases.[1][3][4] The following table summarizes the inhibitory activity of **NVP-BSK805** against the JAK family of kinases.



Kinase	IC50 (nM)	Fold Selectivity vs. JAK2	Assay Type
JAK2	0.48 - 0.58	1x	Radiometric Filter Binding / Kinase Assay
JAK2 (V617F)	0.56	~1x	Radiometric Filter Binding Assay
TYK2	10.76 - 11	~22x	Kinase Assay
JAK3	18.68 - 19	~39x	Kinase Assay
JAK1	31.63 - 32	~66x	Kinase Assay

Data compiled from multiple sources.[2][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets of NVP-BSK805?

A1: The primary target of **NVP-BSK805** is JAK2, a non-receptor tyrosine kinase. It is a potent inhibitor of both wild-type JAK2 and the V617F mutant, which is commonly found in myeloproliferative neoplasms.[1][2][9]

Q2: What are the known off-target effects of **NVP-BSK805** within the JAK family?

A2: While highly selective for JAK2, **NVP-BSK805** does exhibit inhibitory activity against other JAK family members, albeit at higher concentrations. It is approximately 22-fold more selective for JAK2 than for TYK2, 39-fold more selective than for JAK3, and 66-fold more selective than for JAK1.[7][8]

Q3: Are there known off-target effects of **NVP-BSK805** on kinases outside the JAK family?

A3: **NVP-BSK805** has been shown to have high selectivity over a broader panel of kinases, often exhibiting over 100-fold selectivity.[3][4] However, at higher concentrations (typically >1 μ M), off-target inhibition of other tyrosine kinases, such as ABL, has been suggested, which may contribute to antiproliferative effects in certain cell lines.[4]





Q4: How does the ATP concentration in my assay affect the IC50 of NVP-BSK805?

A4: **NVP-BSK805** is an ATP-competitive inhibitor.[1][9] This means it competes with ATP for binding to the kinase's active site. Therefore, the measured IC50 value will be dependent on the concentration of ATP used in the assay. Higher ATP concentrations will result in a higher apparent IC50 value. It is crucial to report the ATP concentration used in your experiments for accurate comparison of results.

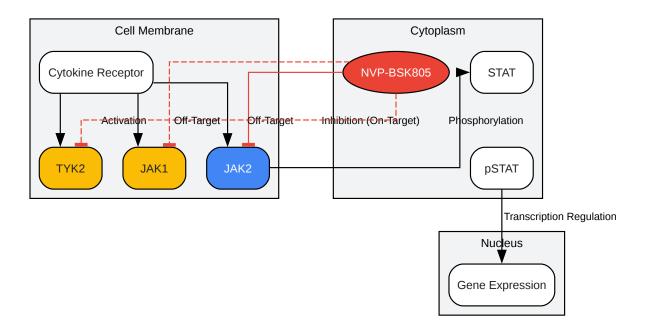
Troubleshooting Guide



Observed Issue	Potential Cause	Recommended Action
Unexpected phenotype or signaling pathway modulation not consistent with JAK2 inhibition.	Off-target inhibition of other kinases (e.g., other JAKs or ABL) at higher concentrations of NVP-BSK805.	1. Perform a dose-response experiment to determine if the effect is concentration-dependent. 2. Use a more selective JAK2 inhibitor as a control, if available. 3. Profile the effect of NVP-BSK805 on the phosphorylation of downstream targets of suspected off-target kinases. 4. Consider performing a kinome-wide selectivity profiling assay.
Discrepancy in IC50 values compared to published data.	Variation in experimental conditions, particularly ATP concentration.	1. Ensure your assay conditions, especially the ATP concentration, are similar to those in the cited literature. 2. If possible, determine the Ki value, which is independent of the ATP concentration.
Inconsistent results between cell-based and biochemical assays.	Differences in cell permeability, drug metabolism, or the presence of compensatory signaling pathways in cellular contexts.	1. Verify target engagement in cells by assessing the phosphorylation status of direct downstream targets of JAK2 (e.g., STAT3, STAT5).[1] [3] 2. Evaluate the expression levels of your target kinase in the cell lines used.

Signaling Pathway and Experimental Workflow Diagrams

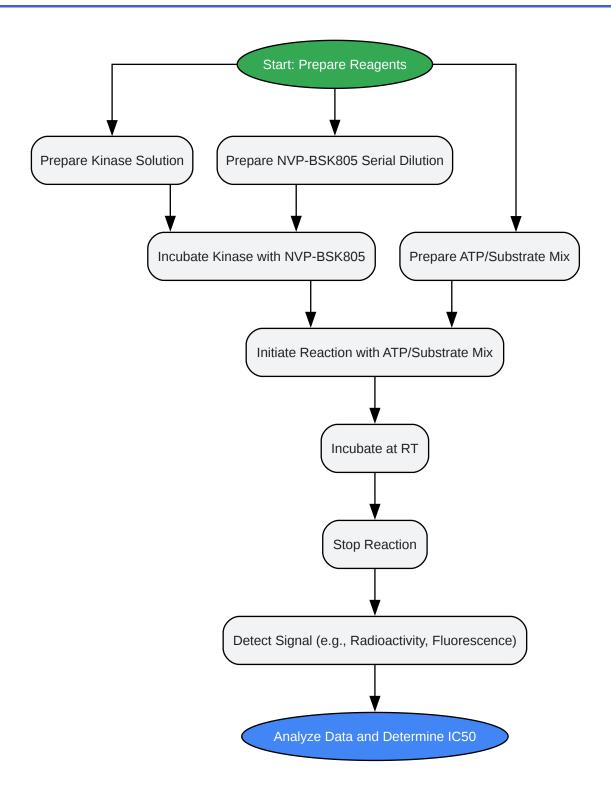




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Caption: On-target and off-target effects of NVP-BSK805 on the JAK-STAT pathway.





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Caption: Workflow for a competitive binding kinase assay.

Experimental Protocols



Protocol: In Vitro Kinase Assay for NVP-BSK805 Selectivity Profiling

This protocol outlines a general procedure for a competitive binding kinase assay to determine the IC50 of **NVP-BSK805** against a panel of kinases. Specific conditions such as buffer components, substrate, and ATP concentration may need to be optimized for each kinase.

Materials:

- Purified recombinant kinases (e.g., JAK1, JAK2, JAK3, TYK2)
- NVP-BSK805
- Kinase-specific peptide substrate
- ATP
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
- [y-32P]ATP or fluorescently labeled ATP analog
- 96-well plates
- Phosphocellulose paper or other capture membrane (for radiometric assays)
- Scintillation counter or fluorescence plate reader
- Stop solution (e.g., phosphoric acid for radiometric assays)

Procedure:

- Prepare NVP-BSK805 Dilutions:
 - Prepare a stock solution of NVP-BSK805 in DMSO.
 - Perform serial dilutions of the stock solution in the kinase reaction buffer to achieve a range of concentrations for the IC50 curve.
- Kinase Reaction Setup:



- In a 96-well plate, add the following to each well:
 - Kinase reaction buffer
 - Diluted NVP-BSK805 (or DMSO for control)
 - Purified kinase
- Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate Kinase Reaction:
 - Prepare a substrate/ATP mix containing the kinase-specific peptide substrate and a defined concentration of ATP (often at or near the Km for each kinase) and [y-32P]ATP or a fluorescent ATP analog.
 - Add the substrate/ATP mix to each well to start the reaction.
- · Reaction Incubation:
 - Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop Reaction:
 - Terminate the reaction by adding a stop solution. For radiometric assays, this is typically phosphoric acid.
- Detection:
 - Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
 - Fluorescence-Based Assay: Read the plate using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis:



- Calculate the percentage of kinase activity for each NVP-BSK805 concentration relative to the DMSO control.
- Plot the percentage of activity against the logarithm of the NVP-BSK805 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

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